Antibacterial Activity of 106660-11-1 vs. 6-Chloro Analog: MIC Values Against Gram-Positive and Gram-Negative Strains
In a direct head-to-head study, (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (Compound OA) and its 6-chloro derivative (Compound OCA) were evaluated for antibacterial activity against a panel of clinically relevant strains using the agar plate dilution method [1]. The parent compound OA exhibited an MIC of ≤4.03 µg/mL against Enterococcus faecalis, 125 µg/mL against Bacillus species and Staphylococcus aureus, and 250 µg/mL against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas. In contrast, the 6-chloro analog OCA displayed markedly improved potency against K. pneumoniae (MIC ≤4.03 µg/mL) and E. faecalis (MIC ≤4.03 µg/mL), but showed no advantage against E. coli or Pseudomonas. These data demonstrate that the 6-chloro substitution confers a species-specific potency gain, while the unsubstituted parent compound retains a broader, moderate activity profile [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | E. faecalis: ≤4.03 µg/mL; Bacillus sp.: 125 µg/mL; S. aureus: 125 µg/mL; E. coli: 250 µg/mL; K. pneumoniae: 125 µg/mL; Pseudomonas: 250 µg/mL |
| Comparator Or Baseline | 6-Chloro analog (OCA): E. faecalis: ≤4.03 µg/mL; Bacillus sp.: ≤4.03 µg/mL; S. aureus: ≤4.03 µg/mL; E. coli: >500 µg/mL; K. pneumoniae: ≤4.03 µg/mL; Pseudomonas: >500 µg/mL |
| Quantified Difference | Target compound is 31-fold less potent against K. pneumoniae (125 vs. ≤4.03 µg/mL); comparable against E. faecalis; 6-chloro analog is inactive against E. coli and Pseudomonas at 500 µg/mL |
| Conditions | Agar plate dilution method; bacterial strains: E. faecalis, Bacillus sp., S. aureus, E. coli, K. pneumoniae, Pseudomonas; concentration range: 4.03–500 µg/mL |
Why This Matters
This direct comparison enables researchers to select the appropriate benzoxazinone scaffold based on the target bacterial species, avoiding the use of the 6-chloro analog for Gram-negative pathogens like E. coli and Pseudomonas where it lacks activity.
- [1] Kadian N, Maste M, Bhat AR. Synthesis and Evaluation of Antibacterial Activity of 1,4-Benzoxazine Analogues. Asian J. Research Chem. 2012;5(3):365-370. Tables 2–7. View Source
